3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
3-Fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzamide core substituted with a 3-fluorophenyl group, a 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety, and a 3-morpholinopropyl side chain. The hydrochloride salt formulation enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications. The benzo[d]thiazole ring system is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The morpholinopropyl group contributes to the molecule’s polarity, while the methoxy and methyl substituents on the benzothiazole ring modulate lipophilicity and steric interactions. Synthetic routes for analogous compounds involve condensation reactions, cyclization, and alkylation steps, as seen in the synthesis of structurally related triazole and thiazole derivatives .
Properties
IUPAC Name |
3-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S.ClH/c1-16-7-8-19(29-2)20-21(16)31-23(25-20)27(10-4-9-26-11-13-30-14-12-26)22(28)17-5-3-6-18(24)15-17;/h3,5-8,15H,4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBTUBTIYNYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride (CAS Number: 1216430-70-4) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
The compound's molecular formula is , with a molecular weight of 480.0 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a morpholine group that may enhance its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiviral and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit broad-spectrum antiviral effects. For instance, derivatives of N-phenylbenzamide have shown efficacy against various viruses, including Hepatitis B virus (HBV), HIV, and HCV. The mechanism often involves the upregulation of intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication.
Key Findings:
- In Vitro Studies: The compound demonstrated significant antiviral activity against HBV in HepG2.2.15 cells with an IC50 value of approximately 1.99 µM, indicating its potential as an effective treatment option against HBV infections .
- Mechanism of Action: It is speculated that the antiviral effect may be linked to increased A3G levels, which inhibit HBV DNA replication through both deaminase-dependent and independent pathways .
Anticancer Activity
The benzothiazole derivatives are also recognized for their anticancer properties. The structural features of this compound suggest potential interactions with cellular signaling pathways related to cancer cell proliferation.
Research Insights:
- Cytotoxicity: Preliminary cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines, although specific IC50 values need further elucidation .
- Mechanism: The proposed mechanism involves interference with DNA replication processes and modulation of signaling pathways associated with cell survival and apoptosis .
Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antiviral | HBV | 1.99 | Effective against wild-type HBV |
| Anticancer | Various Cancer Cell Lines | TBD | Induces apoptosis; further studies needed |
Case Studies
- Study on HBV Inhibition : A study conducted on HepG2.2.15 cells demonstrated that treatment with the compound resulted in a marked decrease in HBV DNA levels compared to untreated controls, supporting its potential as an anti-HBV agent .
- Anticancer Potential : In a separate investigation focusing on various cancer cell lines, initial findings suggested that the compound could significantly reduce cell viability, indicating promising anticancer properties that warrant further exploration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing key substituents and physicochemical properties:
*Hypothetical formula based on structural analysis.
Key Comparative Insights
Backbone Variations: The target compound’s benzamide backbone distinguishes it from the acetamide (e.g., phenoxyacetamide in ) and carboxamide (e.g., benzo[d]thiazole-2-carboxamide in ) analogs. Benzamide derivatives are often associated with improved target binding due to aromatic π-π interactions .
Substituent Effects: The 4-methoxy-7-methylbenzo[d]thiazol-2-yl group in the target compound introduces electron-donating substituents, enhancing lipophilicity compared to the electron-withdrawing 4-chloro group in . This may influence membrane permeability and target engagement .
Salt Form and Bioavailability :
- All compounds listed are hydrochloride salts, suggesting a shared strategy to optimize solubility and oral absorption. The target’s molecular weight (~524.0) is higher than (482.4) and (463.0), which may impact pharmacokinetic properties like volume of distribution .
Synthetic Considerations :
- The synthesis of the target compound likely parallels methods used for triazole-thiones in , such as cyclization of hydrazinecarbothioamides and alkylation steps. The absence of tautomerism (unlike triazole-thiones in ) in the target’s rigid benzothiazole-amide structure may confer greater stability .
Research Findings and Implications
- Activity Predictions : The target’s fluorine atom may enhance metabolic stability by resisting oxidative degradation, a feature observed in fluorinated agrochemicals like diflufenican (). The morpholine ring could facilitate interactions with polar enzyme active sites, as seen in kinase inhibitors .
- Limitations : Direct biological data for the target compound are absent in the provided evidence. However, analogs like and demonstrate the importance of substituent choice in modulating activity. For example, chloro substituents in may enhance electrophilic reactivity, whereas methoxy groups in the target could favor passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
